1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole
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Overview
Description
1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group, a methyl group, and a pyrrolidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole typically involves the nitration of a pyrazole derivative followed by the introduction of the pyrrolidin-1-ylmethyl group. One common method involves the reaction of 1-methyl-3-nitropyrazole with pyrrolidine under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-methyl-3-amino-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole.
Reduction: Formation of 1-methyl-3-amino-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidin-1-ylmethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-Methyl-3-nitro-1H-pyrazole: Lacks the pyrrolidin-1-ylmethyl group, which may affect its biological activity and chemical properties.
3-Nitro-1H-pyrazole: Lacks both the methyl and pyrrolidin-1-ylmethyl groups, resulting in different reactivity and applications.
1-Methyl-3-amino-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole: A reduced form of the compound with different chemical and biological properties.
Uniqueness: 1-Methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole is unique due to the presence of both the nitro and pyrrolidin-1-ylmethyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14N4O2 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)pyrazole |
InChI |
InChI=1S/C9H14N4O2/c1-11-8(6-9(10-11)13(14)15)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3 |
InChI Key |
RQVNPPZYWVLNRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CN2CCCC2 |
Origin of Product |
United States |
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